3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride
Overview
Description
3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride is a chemical compound known for its significant pharmacological properties. It is a derivative of isoquinoline and is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride typically involves the condensation of 3,4-dimethoxyphenethylamine with veratraldehyde, followed by cyclization and subsequent reduction. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
The reactions of this compound are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are obtained. For example, oxidation reactions may require acidic or basic environments, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of isoquinoline, which can be further utilized in the synthesis of more complex molecules with potential pharmacological activities .
Scientific Research Applications
3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: This compound is studied for its effects on various biological systems, including its role as a smooth muscle relaxant.
Medicine: It is used in the treatment of conditions such as vasospasms and erectile dysfunction due to its vasodilatory properties.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride involves the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the vascular system. The compound also interacts with various molecular targets, including ion channels and receptors, to exert its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Papaverine: A closely related compound with similar pharmacological properties.
Drotaverine: Another isoquinoline derivative used as a spasmolytic agent.
Noscapine: An isoquinoline alkaloid with antitussive properties .
Uniqueness
3,4-Dihydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological activities. Its ability to act as a vasodilator and smooth muscle relaxant makes it particularly valuable in medical applications .
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12H,7-9H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUSBWIBSILYNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=[NH+]CCC3=CC(=C(C=C32)OC)OC)OC.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6957-27-3 (Parent) | |
Record name | Dihydropapaverine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005884220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5884-22-0 | |
Record name | Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5884-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydropapaverine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005884220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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